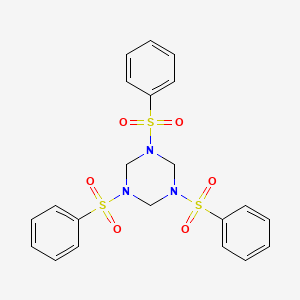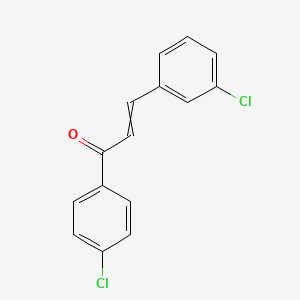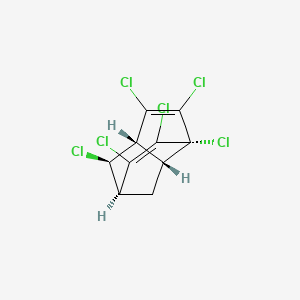
gamma-Chlordene
Descripción general
Descripción
Gamma-Chlordene is a component of the organochlorine compound Chlordane . Chlordane is a thick, odorless, amber liquid with a molecular formula of C10H6Cl8 . It was used extensively in agriculture from the mid-1940s through the mid-’60s and was also used for termite treatment in buildings .
Synthesis Analysis
Chlordane is synthesized by the Diels-Alder fusion of hexachlorocyclopentadiene and cyclopentadiene to form the intermediate chlordene . This intermediate is then chlorinated under certain conditions to form chlordane with a chlorine content of 64 to 67% . The product of these reactions is a complex mixture of at least 20 different components .Molecular Structure Analysis
The molecular formula of gamma-Chlordene is C10H6Cl8 . The molecule contains a total of 26 bonds. There are 20 non-H bonds, 1 multiple bond, 1 double bond, 3 five-membered rings, 1 six-membered ring, 1 eight-membered ring, and 1 nine-membered ring .Chemical Reactions Analysis
The complex nature of chlordane makes its analysis difficult . The principal method for its qualitative and quantitative determination is gas-liquid chromatography with electron capture detection .Physical And Chemical Properties Analysis
Chlordane is a thick clear to amber liquid . It may be odorless or exhibit a mildly irritating odor .Aplicaciones Científicas De Investigación
Factors Influencing Biological Activity in Soil
- A study by Harris (1972) investigated the factors affecting the insecticidal activity of chlordane in soil. It was found that soil type significantly influences the biological activity of chlordane, with moisture and temperature being secondary factors. Additionally, the study compared the toxicity of various components and metabolites of technical chlordane, including gamma-chlordene, in different soil conditions (Harris, 1972).
Technical Chlordane Analysis
- Dearth and Hites (1991) conducted a comprehensive analysis of technical chlordane using electron capture, negative ionization mass spectrometry, and high-resolution gas chromatography. This study identified over 120 components, including gamma-chlordene, and provided valuable data for identifying and quantitating technical chlordane components (Dearth & Hites, 1991).
Global Atmospheric Passive Sampling
- Pozo et al. (2006) in the GAPS study, demonstrated the feasibility of using passive samplers for assessing the spatial distribution of persistent organic pollutants including chlordanes. This study helps in understanding the global distribution and environmental impact of compounds like gamma-chlordene (Pozo et al., 2006).
Stimulatory Effects on Hepatic Microsomal Drug Metabolism
- Hart, Shultice, and Fouts (1963) explored the effects of technical chlordane and gamma-chlordene on hepatic microsomal enzyme activity in rats. Their findings suggested that chlordane and its isomers have a stimulatory effect on drug metabolism, which could have implications for pharmacology and toxicology (Hart, Shultice, & Fouts, 1963).
Impact on Soil and Atmospheric Environment
- Research by Harner et al. (1999) on organochlorine pesticides in Alabama soils, including gamma-chlordene, provided insights into the environmental residues and impacts of these compounds on agricultural soils (Harner et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
While the use of chlordane has been largely restricted due to its potential hazards, there is ongoing research into the residual presence of chlordane in the environment . This research aims to understand the present scenario of residual chlordane at national and global levels with prevailing management practices .
Propiedades
IUPAC Name |
(1S,4R,7R,8R,10R)-2,3,4,5,6,10-hexachlorotricyclo[5.2.1.04,8]deca-2,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6/c11-5-2-1-3-4(5)7(13)9(15)10(3,16)8(14)6(2)12/h2-5H,1H2/t2-,3+,4+,5+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGYVZYRIHEIML-VDNDHTCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C1C(C(=C2Cl)Cl)(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@H]3[C@@H]1[C@@](C(=C2Cl)Cl)(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912347 | |
| Record name | gamma-Chlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Chlordene | |
CAS RN |
56641-38-4 | |
| Record name | gamma-Chlordene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056641384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Chlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



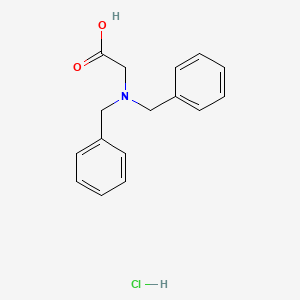
![1H-Pyrazol-5-amine, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B1614990.png)

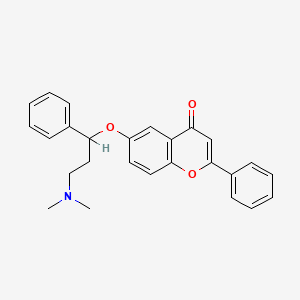

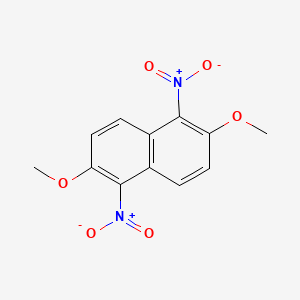
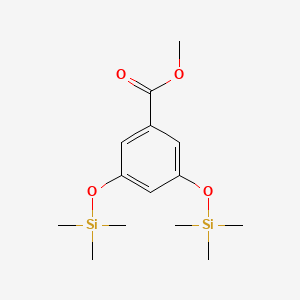
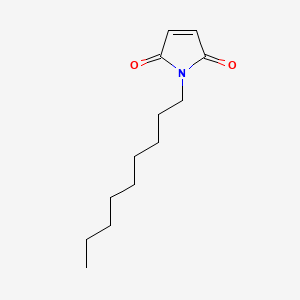
![2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol](/img/structure/B1615006.png)
![2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1615008.png)
